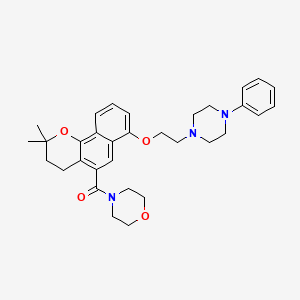
Egfr-IN-53
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Egfr-IN-53 is a compound known for its inhibitory effects on the epidermal growth factor receptor. This receptor is a transmembrane protein that plays a crucial role in the regulation of cell growth, survival, proliferation, and differentiation. The inhibition of this receptor is particularly significant in the treatment of various cancers, especially non-small cell lung cancer.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Egfr-IN-53 involves several steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations. For instance, the preparation method might include the use of palladium-catalyzed cross-coupling reactions, nucleophilic substitutions, and amide bond formations .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and automated systems to ensure consistency and efficiency. The process involves rigorous quality control measures to ensure the purity and potency of the final product. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography, are common in the industrial production of this compound .
Analyse Chemischer Reaktionen
Types of Reactions
Egfr-IN-53 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
The common reagents used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and bases like sodium hydroxide. The reaction conditions often involve controlled temperatures, inert atmospheres, and specific pH levels to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For instance, oxidation reactions might yield ketones or aldehydes, while reduction reactions might produce alcohols or amines. Substitution reactions can result in a wide range of products, depending on the nature of the substituents .
Wissenschaftliche Forschungsanwendungen
Egfr-IN-53 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the mechanisms of receptor inhibition and to develop new synthetic methodologies.
Biology: It is used to investigate the role of the epidermal growth factor receptor in cell signaling and to study the effects of receptor inhibition on cellular processes.
Medicine: It is used in the development of new cancer therapies, particularly for cancers that overexpress the epidermal growth factor receptor.
Wirkmechanismus
Egfr-IN-53 exerts its effects by binding to the adenosine triphosphate-binding site of the epidermal growth factor receptor. This binding inhibits the receptor’s tyrosine kinase activity, preventing the phosphorylation of downstream signaling proteins. As a result, the signaling pathways that promote cell growth, survival, and proliferation are disrupted, leading to the inhibition of cancer cell growth .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some similar compounds include:
Gefitinib: Another epidermal growth factor receptor inhibitor used in the treatment of non-small cell lung cancer.
Erlotinib: A compound with a similar mechanism of action, also used to treat non-small cell lung cancer.
Afatinib: A broader inhibitor that targets multiple members of the epidermal growth factor receptor family.
Uniqueness of Egfr-IN-53
This compound is unique in its high selectivity for the epidermal growth factor receptor, which reduces the likelihood of off-target effects. Additionally, its chemical structure allows for modifications that can enhance its potency and selectivity, making it a valuable tool in the development of new cancer therapies .
Eigenschaften
Molekularformel |
C14H13N3O2S |
|---|---|
Molekulargewicht |
287.34 g/mol |
IUPAC-Name |
1-anilino-3-(1,3-benzodioxol-5-yl)thiourea |
InChI |
InChI=1S/C14H13N3O2S/c20-14(17-16-10-4-2-1-3-5-10)15-11-6-7-12-13(8-11)19-9-18-12/h1-8,16H,9H2,(H2,15,17,20) |
InChI-Schlüssel |
QAPZEXCQOSDZQS-UHFFFAOYSA-N |
Kanonische SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=S)NNC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


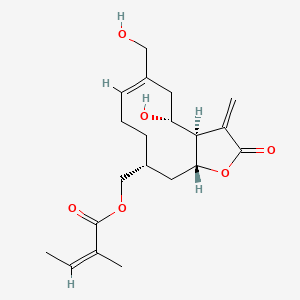
![2-[[5-(4-chlorophenyl)-7-(4-sulfamoylphenyl)pyrrolo[2,3-d]pyrimidin-4-yl]amino]benzoic acid](/img/structure/B12408559.png)
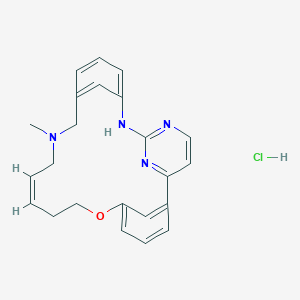
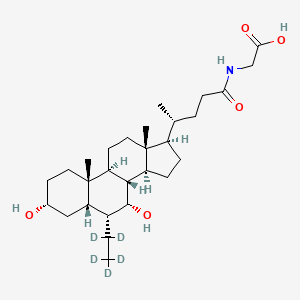

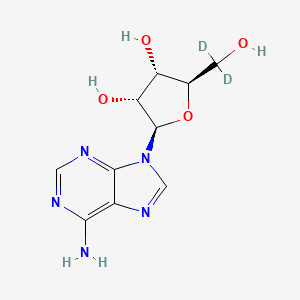
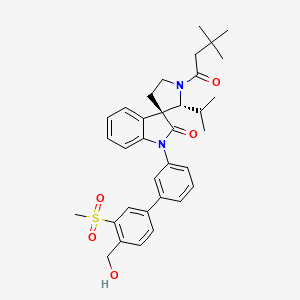
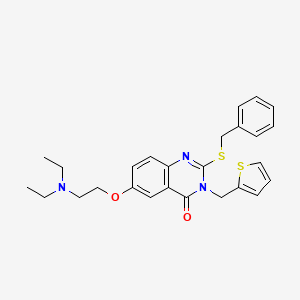
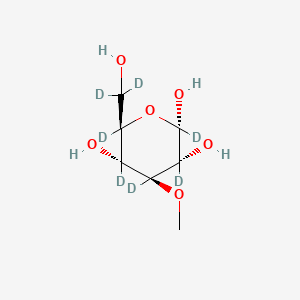
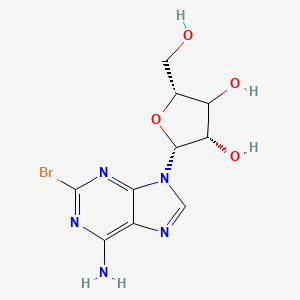

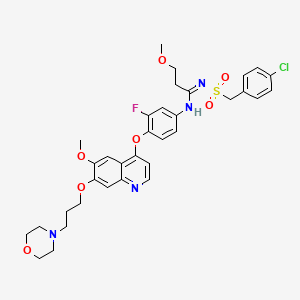
![6-{(1S)-1-[(2-amino-6-fluoroquinolin-3-yl)oxy]ethyl}-5-(1H-pyrazol-1-yl)pyridin-2(1H)-one](/img/structure/B12408619.png)
